N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 2034547-94-7
VCID: VC5168246
InChI: InChI=1S/C19H18FNO3S/c1-19(23,17-10-12-5-3-4-6-16(12)25-17)11-21-18(22)13-7-8-15(24-2)14(20)9-13/h3-10,23H,11H2,1-2H3,(H,21,22)
SMILES: CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC3=CC=CC=C3S2)O
Molecular Formula: C19H18FNO3S
Molecular Weight: 359.42

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide

CAS No.: 2034547-94-7

VCID: VC5168246

Molecular Formula: C19H18FNO3S

Molecular Weight: 359.42

* For research use only. Not for human or veterinary use.

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide - 2034547-94-7

Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide is a complex organic compound that exhibits potential biological activities. It belongs to a class of compounds being investigated for various therapeutic applications, including modulating biological pathways and serving as drug candidates. This compound is characterized by its benzothiophene and amide functional groups, which are known for their diverse biological activities.

Synthesis Steps:

  • Preparation of Starting Materials: The synthesis begins with the preparation of the necessary starting materials, including the benzothiophene derivative and the fluoro-methoxybenzoyl chloride.

  • Acylation Reaction: The acylation reaction involves the coupling of the benzothiophene derivative with the fluoro-methoxybenzoyl chloride in the presence of a base.

  • Purification: The final product is purified using recrystallization or chromatographic methods.

Biological Activities and Potential Therapeutic Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide may interact with biological targets such as enzymes or receptors, potentially inhibiting pathways related to cell proliferation or inflammation. This interaction could contribute to its therapeutic effects by modulating signaling pathways and altering cellular behavior.

Potential Applications:

  • Anticancer Agents: The compound's ability to modulate cell proliferation pathways suggests potential as an anticancer agent.

  • Anti-inflammatory Agents: Its interaction with inflammatory pathways could make it useful for treating inflammatory conditions.

Chemical Reactions and Stability

The compound can undergo various chemical reactions, including hydrolysis and degradation under specific conditions. The stability of the compound is influenced by factors such as temperature, solvent, and pH.

Reaction Conditions:

Reaction TypeConditions
HydrolysisAqueous solution, elevated temperature
DegradationHigh pH, presence of nucleophiles

Research Findings and Future Directions

Research on N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide is ongoing, with a focus on understanding its biological activities and optimizing its synthesis. Future studies may explore its efficacy in preclinical models and its potential as a lead compound for drug development.

Key Research Questions:

  • Mechanism of Action: Further studies are needed to fully elucidate the compound's mechanism of action and its interaction with biological targets.

  • Toxicity and Pharmacokinetics: Evaluating the compound's toxicity and pharmacokinetic properties will be crucial for advancing it to clinical trials.

CAS No. 2034547-94-7
Product Name N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide
Molecular Formula C19H18FNO3S
Molecular Weight 359.42
IUPAC Name N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide
Standard InChI InChI=1S/C19H18FNO3S/c1-19(23,17-10-12-5-3-4-6-16(12)25-17)11-21-18(22)13-7-8-15(24-2)14(20)9-13/h3-10,23H,11H2,1-2H3,(H,21,22)
Standard InChIKey HUPPRGJRAVRHTE-UHFFFAOYSA-N
SMILES CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC3=CC=CC=C3S2)O
Solubility not available
PubChem Compound 86263986
Last Modified Aug 17 2023

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